N-(But-2-en-1-yl)-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C12H18N4O2S |
|---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
N-[5-[acetyl-[(E)-but-2-enyl]amino]-1,3,4-thiadiazol-2-yl]-N-ethylacetamide |
InChI |
InChI=1S/C12H18N4O2S/c1-5-7-8-16(10(4)18)12-14-13-11(19-12)15(6-2)9(3)17/h5,7H,6,8H2,1-4H3/b7-5+ |
InChI Key |
FEAVVPVGRGHMRX-FNORWQNLSA-N |
Isomeric SMILES |
CCN(C1=NN=C(S1)N(C/C=C/C)C(=O)C)C(=O)C |
Canonical SMILES |
CCN(C1=NN=C(S1)N(CC=CC)C(=O)C)C(=O)C |
Origin of Product |
United States |
Biological Activity
N-(But-2-en-1-yl)-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiadiazole ring, which is known for its role in various pharmacological activities.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
-
Cytotoxicity Testing : In vitro studies have demonstrated that thiadiazole derivatives can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values for these compounds often range from low micromolar to sub-micromolar levels, indicating potent activity.
These results suggest a promising avenue for the development of new anticancer agents based on thiadiazole scaffolds .
Compound Cell Line IC50 (µM) 4e MCF-7 3.58 ± 0.1 4e HepG2 4.58 ± 1.8 4d MDA-MB-231 1.88 ± 0.1 - Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. For example, compounds similar to this compound have been shown to increase annexin V-FITC positive cells significantly, indicating late-stage apoptosis .
Antimicrobial Activity
Thiadiazole derivatives also exhibit antimicrobial properties. Studies have reported significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Study 1: Anticancer Efficacy
In a study evaluating various thiadiazole derivatives, this compound was synthesized and tested against multiple cancer cell lines. The compound showed a notable IC50 value of approximately 3.58 µM against MCF-7 cells, indicating strong potential as an anticancer agent .
Study 2: Mechanistic Insights
Further investigations revealed that the compound induces cell cycle arrest at the G2/M phase in MCF-7 cells. This effect was linked to the down-regulation of key proteins involved in cell proliferation and survival, such as MMP2 and VEGFA .
Scientific Research Applications
The compound N-(But-2-en-1-yl)-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide is an organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural science. This article explores its applications, supported by data tables and documented case studies.
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties . Research has shown that thiadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that thiadiazole derivatives possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound showed efficacy comparable to standard antibiotics .
Anticancer Potential
Another promising application is in anticancer research . Thiadiazole derivatives have been investigated for their ability to inhibit tumor growth.
- Case Study 2 : In vitro studies indicated that compounds similar to this compound can induce apoptosis in cancer cells by activating specific signaling pathways . These findings suggest potential for development into anticancer therapeutics.
Pesticide Development
The compound's structure allows it to act as a potential pesticide , particularly against fungal pathogens affecting crops.
- Case Study 3 : Research conducted on various thiadiazole derivatives revealed their effectiveness as fungicides. Field trials demonstrated that formulations containing similar thiadiazole compounds significantly reduced fungal infections in crops such as wheat and maize .
Herbicide Activity
Additionally, there is evidence supporting its use as a herbicide .
- Case Study 4 : A study published in Pest Management Science highlighted the herbicidal properties of thiadiazole compounds, showing effective control over common weeds without harming crop yield .
Data Tables
To summarize the findings regarding the applications of this compound, the following tables provide an overview:
Table 1: Antimicrobial Activity
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Table 2: Agricultural Applications
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole sulfur atom and the butenyl group are susceptible to oxidation:
-
Thiadiazole Oxidation : Reaction with hydrogen peroxide (H₂O₂) under acidic conditions oxidizes the sulfur atom to a sulfoxide or sulfone derivative, altering electronic properties and biological activity.
-
Butenyl Oxidation : Ozonolysis or epoxidation of the butenyl double bond generates diols or epoxides, respectively, which are intermediates for further functionalization.
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Sulfur oxidation | H₂O₂, H⁺, 60°C | Sulfoxide derivative | 65–70 |
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Butenyl epoxide | ~50 |
Reduction Reactions
The butenyl double bond and acetamide carbonyl group undergo reduction:
-
Butenyl Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, yielding N-(butan-2-yl)- derivatives.
-
Carbonyl Reduction : Sodium borohydride (NaBH₄) reduces the acetamide carbonyl to a hydroxyl group, forming a hemiaminal intermediate.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOH | Saturated butyl analog | 80–85% purity |
| Carbonyl reduction | NaBH₄, MeOH, 0°C | Hemiaminal derivative | Requires anhydrous conditions |
Nucleophilic Substitution
The acetamide’s N-ethyl group and thiadiazole nitrogen participate in substitution:
-
Thiadiazole Reactivity : Nucleophiles (e.g., piperazines) displace the acetamide’s ethyl group under basic conditions (K₂CO₃, DMF), forming analogs with enhanced solubility .
-
Chloroacetyl Substitution : Intermediate 2-chloroacetamide derivatives (synthesized using chloroacetyl chloride) react with thiourea to form thiazole hybrids .
-
Synthesis of 2-chloroacetamide intermediate :
-
Reaction with piperazine :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | ClCH₂COCl, NaOAc | 0–5°C | 72% |
| 2 | Piperazine, Et₃N | Reflux | 68% |
Hydrolysis and Degradation
-
Acetamide Hydrolysis : Acidic (HCl) or basic (NaOH) hydrolysis cleaves the acetamide group, yielding carboxylic acid derivatives. This reaction is critical for prodrug activation .
-
Thiadiazole Ring Degradation : Prolonged exposure to strong acids (H₂SO₄) opens the thiadiazole ring, forming thioamide byproducts .
| Condition | Product | Application |
|---|---|---|
| 6M HCl, 80°C | Carboxylic acid derivative | Bioactive metabolite |
| H₂SO₄, 24h | Thioamide | Limited utility |
Cycloaddition and Cross-Coupling
The butenyl group participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming six-membered cycloadducts. Palladium-catalyzed cross-coupling (Suzuki-Miyaura) modifies the thiadiazole ring with aryl boronic acids .
| Reaction | Partners | Catalyst | Outcome |
|---|---|---|---|
| Diels-Alder | Maleic anhydride | None | Fused bicyclic product |
| Suzuki coupling | 4-Bromophenylboronic acid | Pd(PPh₃)₄ | Biaryl-thiadiazole hybrid |
Comparative Reactivity with Analogues
Data from structurally related compounds highlight trends :
| Compound | Thiadiazole Reactivity | Butenyl Reactivity |
|---|---|---|
| N-(1,3,4-Thiadiazol-2-yl)acetamide | High (electrophilic substitution) | N/A |
| N-(5-Benzylthio-thiadiazol-2-yl)acetamide | Moderate (disulfide formation) | N/A |
| Target compound | Moderate (substitution/oxidation) | High (addition reactions) |
Key Findings:
-
The thiadiazole ring drives electrophilic/nucleophilic substitutions, while the butenyl chain enables addition and cycloaddition.
-
Optimization of reaction conditions (e.g., anhydrous NaOAc for substitution ) is critical for yield and purity.
-
Biological activity correlates with substituent electronic profiles post-reaction (e.g., sulfoxide formation enhances anti-inflammatory effects).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares the target compound with structurally related 1,3,4-thiadiazole derivatives, emphasizing substituent variations and their implications:
Key Observations:
- Substituent Diversity : The target compound’s but-2-en-1-yl group contrasts with aromatic (e.g., benzylthio in 5h ) or sulfonamide (e.g., acetazolamide ) substituents in analogs. This unsaturated alkyl chain may enhance membrane permeability compared to bulkier aromatic groups.
- Sulfonamide derivatives like acetazolamide are established enzyme inhibitors, while thiol/thioether analogs (e.g., 3a ) show antiproliferative effects.
- Synthetic Yields : Yields for analogous compounds range from 68–88% , implying feasible scalability for the target compound if similar coupling strategies (e.g., EDC/HOBt) are employed.
Physicochemical Properties
- Melting Points : Most 1,3,4-thiadiazole acetamides melt between 130–270°C . The target compound’s melting point is likely within this range, influenced by crystallinity from the but-2-en-1-yl group.
- Solubility : The N-ethylacetamido group may improve solubility in polar aprotic solvents compared to purely aromatic derivatives.
Spectroscopic Characterization
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
- The 1,3,4-thiadiazole ring is commonly synthesized by cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives (acid chlorides or esters).
- For example, reacting thiosemicarbazide with an appropriate acyl chloride under reflux conditions in an inert solvent (e.g., ethanol or acetic acid) yields the 1,3,4-thiadiazole ring with an acetamido substituent at the 2-position.
Functionalization at the 5-Position
- The 5-position of the thiadiazole ring can be selectively functionalized by nucleophilic substitution or acylation reactions.
- Introduction of the N-ethylacetamido group at the 5-position is achieved by reacting the thiadiazole intermediate with ethyl acetamide derivatives or via amide bond formation using coupling agents such as EDCI or DCC in the presence of a base.
Acetylation and Amide Bond Formation
- The acetamide moiety is introduced by acetylation of the amine groups using acetic anhydride or acetyl chloride.
- For the N-ethylacetamido group, ethylamine is first acetylated, then coupled to the thiadiazole ring.
- Coupling agents or direct acylation methods are employed to form the amide bonds efficiently.
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiadiazole ring formation | Thiosemicarbazide + acyl chloride | Ethanol/Acetic acid | Reflux (80-100°C) | 70-85 | Cyclization under acidic conditions |
| N-Ethylacetamido introduction | Ethyl acetamide + coupling agent (EDCI/DCC) | Dichloromethane | Room temp (20-25°C) | 65-80 | Amide bond formation |
| N-Alkylation with but-2-en-1-yl halide | 3-bromo-1-butene + base (K2CO3/NaH) | DMF/DMSO | 50-80°C | 60-75 | Nucleophilic substitution |
| Acetylation | Acetic anhydride or acetyl chloride | Pyridine/CH2Cl2 | 0-25°C | 80-90 | Acetylation of amine groups |
Purification and Characterization
- Purification is typically achieved by recrystallization or column chromatography using silica gel.
- Characterization includes NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis.
- Confirmation of the thiadiazole ring and substitution pattern is done by comparing spectral data with literature values.
Research Findings and Optimization
- Studies indicate that the choice of solvent and base in the N-alkylation step significantly affects the yield and purity of the final compound.
- Use of mild bases like potassium carbonate in DMF provides better selectivity and fewer side reactions compared to stronger bases.
- The cyclization step benefits from controlled temperature to avoid decomposition of sensitive intermediates.
- Recent research suggests microwave-assisted synthesis can reduce reaction times and improve yields for the thiadiazole ring formation.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Challenges/Considerations | Typical Yield (%) |
|---|---|---|---|
| 1. Thiadiazole ring synthesis | Thiosemicarbazide + acyl chloride | Control of cyclization temperature | 70-85 |
| 2. N-Ethylacetamido substitution | Ethyl acetamide + coupling agents | Efficient amide bond formation | 65-80 |
| 3. N-(But-2-en-1-yl) alkylation | 3-bromo-1-butene + base (K2CO3/NaH) | Stereochemical control, side reactions | 60-75 |
| 4. Acetylation | Acetic anhydride or acetyl chloride | Avoid over-acetylation | 80-90 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(But-2-en-1-yl)-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and acylation reactions. For example, thiadiazole core formation may involve cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄), followed by alkylation with but-2-en-1-yl bromide. Subsequent N-ethylacetamide substitution at the 5-position of the thiadiazole ring requires careful control of reaction stoichiometry and temperature (e.g., reflux in dry toluene) to avoid side reactions. Purification typically involves column chromatography with ethyl acetate/hexane gradients and recrystallization from methanol or ethanol .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., but-2-en-1-yl double bond at δ 5.2–5.8 ppm, thiadiazole ring protons at δ 8.1–8.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
- Melting Point : Consistency with literature values (if available) to confirm crystallinity .
Q. What are the standard protocols for evaluating its solubility and stability in biological buffers?
- Methodological Answer :
- Solubility : Use a shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Quantify via UV-Vis spectroscopy at λmax (typically 260–280 nm for thiadiazoles).
- Stability : Incubate in simulated physiological conditions (37°C, pH 7.4) and monitor degradation over 24–72 hours using HPLC. For light sensitivity, expose to UV/Vis light and track photodegradation .
Advanced Research Questions
Q. How can computational methods like FEP (Free Energy Perturbation) guide the optimization of this compound’s brain permeability?
- Methodological Answer : FEP simulations (e.g., using Schrödinger Suite) can predict binding free energy changes upon structural modifications. For BBB penetration, focus on reducing polar surface area (<90 Ų) and optimizing logP (2–4). Combine with in silico BBB permeability models (e.g., QSAR-based predictors) to prioritize derivatives with enhanced CNS availability. Validate experimentally using MDCK cell monolayers or in vivo rodent pharmacokinetic studies .
Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer :
- Dose-Response Curves : Use 72-hour MTT assays across multiple cell lines (e.g., HeLa, MCF-7, HepG2) to establish IC₅₀ variability.
- Mechanistic Profiling : Perform flow cytometry (apoptosis via Annexin V/PI staining) and ROS assays to identify cell-line-specific pathways.
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to rule out non-specific interactions .
Q. How can crystallography resolve ambiguities in the compound’s 3D conformation during target binding?
- Methodological Answer : Co-crystallize the compound with its target protein (e.g., NMDA receptors or kinases) using vapor diffusion methods. Refine structures with SHELXL or PHENIX, focusing on electron density maps for the but-2-en-1-yl and thiadiazole moieties. For challenging cases (e.g., twinned crystals), apply SHELXD/SHELXE pipelines for experimental phasing .
Q. What are the best practices for enantiomeric resolution if the compound exhibits chiral centers?
- Methodological Answer : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. For preparative-scale separation, employ simulated moving bed (SMB) chromatography. Confirm enantiopurity via circular dichroism (CD) spectroscopy and X-ray crystallography of resolved fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
